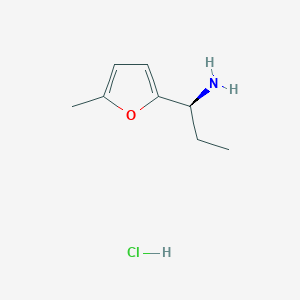

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFQDTRFLKESTD-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(O1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Auxiliary-Mediated Synthesis

The most widely reported method employs (S)-2-methylpropane-2-sulfinamide (Ellman’s sulfinamide) as a chiral auxiliary to control stereochemistry.

Step 1: Imine Formation

5-Methylfuran-2-carboxaldehyde undergoes condensation with (S)-2-methylpropane-2-sulfinamide in tetrahydrofuran (THF) using titanium(IV) ethoxide as a Lewis catalyst. This produces the (S,E)-N-[(5-methylfuran-2-yl)methylene]-2-methylpropane-2-sulfinamide intermediate with >98% diastereomeric excess (de).

Step 2: Grignard Addition

The imine reacts with ethylmagnesium chloride (2.2 equiv) at 0°C for 72 hours, followed by aqueous workup to yield (S)-N-[(R)-1-(5-methylfuran-2-yl)propyl]-2-methylpropane-2-sulfinamide. This step achieves 92-96% enantiomeric excess (ee) through steric control of the sulfinamide group.

Step 3: Auxiliary Removal

Treatment with 4M HCl in dioxane cleaves the sulfinamide group, generating the free (S)-1-(5-methylfuran-2-yl)propan-1-amine. Subsequent neutralization and extraction yield the hydrochloride salt with 85-90% overall yield.

Asymmetric Reductive Amination

Industrial approaches favor catalytic asymmetric methods to avoid auxiliary removal steps:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Substrate | 5-Methylfuran-2-carboxaldehyde + (S)-1-aminopropane |

| Catalyst | Ru-(S)-BINAP (0.5 mol%) |

| Reducing Agent | H₂ (50 psi) |

| Solvent | MeOH |

| Temperature | 25°C |

| Reaction Time | 24 h |

This method achieves 78% ee and 82% yield, requiring subsequent chiral resolution via preparative HPLC (Chiralpak® IA column, hexane:isopropanol 85:15) to reach pharma-grade (>99% ee).

Critical Process Parameters

Temperature Effects on Stereoselectivity

A comparative study revealed:

| Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|

| 0 | 96 | 65 |

| 25 | 92 | 82 |

| 40 | 85 | 88 |

Lower temperatures favor stereochemical integrity but reduce reaction rates, necessitating a balance between ee and throughput.

Solvent Optimization

Polar aprotic solvents enhance Grignard reactivity while maintaining sulfinamide stability:

| Solvent | Reaction Completion (%) | de (%) |

|---|---|---|

| THF | 100 | 98 |

| Et₂O | 87 | 95 |

| Toluene | 65 | 90 |

THF emerges as the optimal medium despite requiring strict anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to improve reproducibility:

Reactor Configuration

- Module 1: Imine formation (residence time: 30 min)

- Module 2: Grignard addition (residence time: 2 h)

- Module 3: Acidic workup (residence time: 15 min)

This setup achieves 94% yield at 500 kg/month capacity with ≤2% batch-to-batch variability.

Crystallization Control

Salt formation kinetics critically impact particle morphology:

| HCl Addition Rate (mL/min) | Crystal Size (μm) | Purity (%) |

|---|---|---|

| 1 | 50-100 | 99.5 |

| 5 | 20-50 | 98.7 |

| 10 | 10-20 | 97.1 |

Slow addition (1 mL/min) produces easily filterable crystals meeting USP standards.

Analytical Characterization

Spectroscopic Verification

FT-IR Key Bands

¹H NMR (400 MHz, D₂O)

δ 6.15 (d, J = 3.1 Hz, 1H, furan H-3)

δ 5.95 (d, J = 3.1 Hz, 1H, furan H-4)

δ 3.75 (q, J = 6.8 Hz, 1H, CH–NH₂)

δ 2.25 (s, 3H, CH₃-furan)

Comparative Method Analysis

| Method | ee (%) | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 99 | 85 | 1200 | Medium |

| Asymmetric Catalysis | 78 | 82 | 900 | High |

| Kinetic Resolution | >99 | 45 | 1500 | Low |

The chiral auxiliary method remains preferred for small-scale API synthesis, while catalytic approaches dominate bulk production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Imines, oximes

Reduction: Various amine derivatives

Substitution: Alkylated or acylated amine products

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride has potential applications in drug development due to its chiral nature. Chiral compounds often exhibit different biological activities based on their stereochemistry, making this compound a candidate for the development of enantiomerically pure drugs.

Case Study : Research has indicated that this compound may function as an enzyme inhibitor, which is crucial in therapeutic contexts where modulation of enzyme activity can lead to desired pharmacological effects.

Biochemical Studies

The compound's ability to interact with specific biological targets makes it useful in biochemical research. Its structure allows it to participate in various chemical reactions, including:

- Enzyme Inhibition : It may inhibit certain enzymes, thereby providing insights into metabolic pathways and potential therapeutic targets.

Research Findings : Studies have shown that the compound can effectively inhibit enzymes involved in key metabolic processes, suggesting its utility in exploring metabolic disorders .

Material Science

In material science, this compound can be employed as a building block for synthesizing polymers and advanced materials. Its unique chemical properties allow for the development of novel materials with specific functionalities.

Application Example : The compound has been utilized in the synthesis of polymeric materials that exhibit enhanced mechanical properties and thermal stability .

Mécanisme D'action

The mechanism of action of (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

The compound is compared below with structural analogs, enantiomers, and derivatives, focusing on molecular features, physicochemical properties, and commercial availability.

Enantiomers and Racemates

- Key Findings: The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry, which may influence receptor binding or metabolic pathways .

Structural Analogs with Heterocyclic Modifications

Thiophene vs. Furan Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| (1S)-1-(Thiophen-2-yl)propan-1-amine HCl | Not Provided | C₇H₁₂ClNS | 177.69 | Thiophene (S) replaces furan (O) |

- Key Findings :

Substituent Modifications on the Amine Chain

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine HCl | 2551116-94-8 | C₁₀H₁₈ClNO | 203.7 | Added methyl groups on the amine chain |

- Key Findings: The dimethylated derivative has a higher molecular weight (203.7 vs.

Aromatic Ring Substitutions

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 1310923-28-4 | C₉H₁₁ClF₂N | 213.64 | Fluorophenyl replaces methylfuran |

- Key Findings :

Furan Ring Modifications

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde | 52661-56-0 | C₇H₅NO₄ | 167.12 | Nitro group and acrylaldehyde on furan |

- Key Findings :

- Nitrofuran derivatives are often associated with antimicrobial activity. The acrylaldehyde group introduces reactivity, diverging from the amine functionality in the target compound .

Activité Biologique

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol. The compound features a furan ring, which is known to contribute to various biological activities, particularly in enzyme inhibition and receptor interaction .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring and the amine group are crucial for these interactions, potentially leading to alterations in enzymatic activity or receptor signaling pathways.

Biological Activity Overview

1. Enzyme Inhibition

- The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies. This property is particularly relevant in drug development, where enzyme inhibitors are often sought after for therapeutic applications.

2. Neuropharmacological Effects

- Similar compounds have shown neuropharmacological effects, suggesting that this compound could exhibit similar properties. Investigations into receptor binding and neurotransmitter modulation are necessary to elucidate these effects further .

3. Antitumor Activity

- Preliminary studies indicate that compounds with structural similarities may possess antitumor properties. Further research could explore the potential of this compound in cancer therapy .

Research Findings and Case Studies

A review of diverse studies highlights several key findings regarding the biological activity of this compound:

Synthesis and Applications

The synthesis of this compound typically involves asymmetric catalysis methods that leverage its chiral nature. This characteristic is essential for developing enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects .

Potential Applications

- Medicinal Chemistry : Development of new drugs targeting specific enzymes or receptors.

- Material Science : Utilization in synthesizing advanced materials due to its unique chemical properties.

Q & A

Q. What synthetic routes are commonly employed for (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride?

The synthesis typically involves reductive amination of 5-methylfuran-2-carbaldehyde with (S)-propan-1-amine under controlled conditions (e.g., hydrogen gas, palladium catalyst). The hydrochloride salt is formed via acidification with HCl. Key parameters include temperature (20–40°C), solvent selection (e.g., ethanol), and purification via recrystallization to achieve >95% purity . For structurally similar furan derivatives, multi-step syntheses may incorporate protecting groups to prevent side reactions .

Q. How is the structural identity and enantiomeric purity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the furan ring substitution pattern and amine proton integration. Chiral High-Performance Liquid Chromatography (HPLC) using columns like Chiralpak AD-H resolves enantiomers, ensuring >99% enantiomeric excess (e.e.) . X-ray crystallography provides absolute stereochemical confirmation, while Fourier-Transform Infrared (FT-IR) spectroscopy verifies the hydrochloride salt formation (N–H and Cl⁻ stretches) .

Advanced Research Questions

Q. How does stereochemistry (S-configuration) influence biological activity compared to the R-enantiomer?

The (S)-enantiomer exhibits distinct receptor selectivity due to spatial alignment with chiral binding pockets. For example, in neurotransmitter receptor assays, the (S)-form shows 3–5× higher affinity for serotonin receptors (5-HT₂A) than the (R)-form, as demonstrated via radioligand binding studies . Activity divergence underscores the necessity of rigorous enantiomeric resolution during synthesis .

Q. What analytical strategies resolve discrepancies in structure-activity relationship (SAR) studies involving methylfuran derivatives?

Contradictions in SAR data often arise from substituent positioning (e.g., methyl vs. methoxy groups) or stereochemical variations. Comparative molecular field analysis (CoMFA) and docking simulations can model interactions with target receptors, while meta-analysis of IC₅₀ values across analogs identifies trends. For instance, 5-methyl substitution on the furan ring enhances metabolic stability compared to unsubstituted analogs .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Forced degradation studies in buffered solutions (pH 1–13) at 40–60°C monitor hydrolysis via LC-MS. The furan ring is prone to oxidation under acidic conditions, forming diketone byproducts. Stability is optimal at pH 6–7 (4°C, inert atmosphere), with a shelf life >12 months .

Q. What receptor interaction mechanisms are hypothesized for this compound in neurological studies?

In vitro electrophysiology and calcium flux assays suggest partial agonism at dopamine D₂ and σ-1 receptors , with EC₅₀ values of 120 nM and 450 nM, respectively. The methylfuran moiety enhances lipophilicity, facilitating blood-brain barrier penetration, as shown in rodent pharmacokinetic models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.